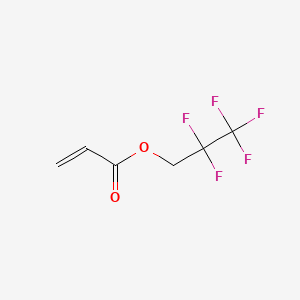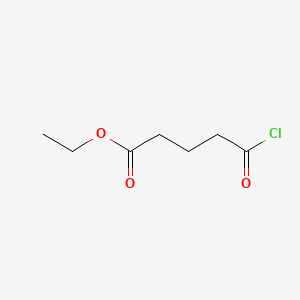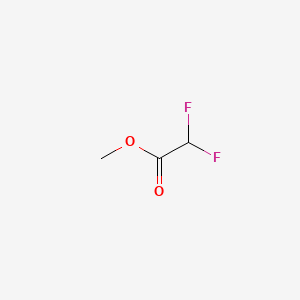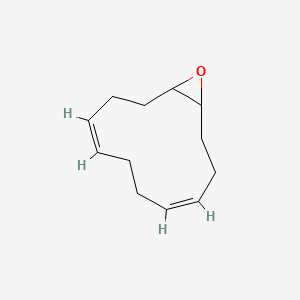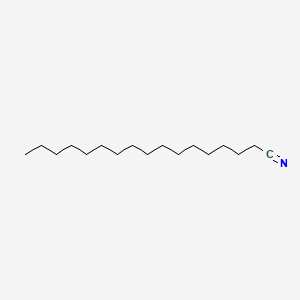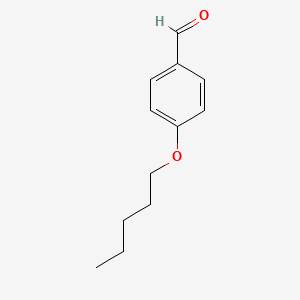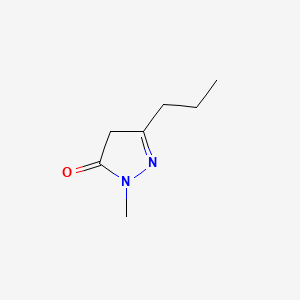
1-Methyl-3-n-propyl-2-pyrazolin-5-one
Übersicht
Beschreibung
1-Methyl-3-n-propyl-2-pyrazolin-5-one is a chemical compound with the molecular formula C7H12N2O . It is a product of Thermo Scientific Chemicals and was originally part of the Alfa Aesar product portfolio .
Molecular Structure Analysis
The molecular structure of 1-Methyl-3-n-propyl-2-pyrazolin-5-one can be represented by the InChI string:InChI=1S/C7H12N2O/c1-3-4-6-5-7 (10)9 (2)8-6/h3-5H2,1-2H3 . This structure is also available as a 2D Mol file or as a computed 3D SD file . Physical And Chemical Properties Analysis
1-Methyl-3-n-propyl-2-pyrazolin-5-one has a molecular weight of 140.1830 . The melting point is reported to be between 114°C to 118°C .Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
- A study focused on synthesizing new thiazolyl–pyrazolone derivatives from 3-Methyl-1-thiocarbamoyl-2-pyrazolin-5-one, which were then evaluated for their potential antioxidant activity using the ABTS Radical Cation Decolorization Assay (Gaffer et al., 2017).
Neuroprotection
- MCI-186, a variant of pyrazolin-5-one, was shown to have neuroprotective effects in rat brains subjected to ischemia/reperfusion, suggesting potential use in treating stroke (Wu et al., 2000).
Bioinorganic and Medicinal Relevance
- Dioxomolybdenum(VI) complexes involving O, N-donor 4-oximino-2-pyrazoline-5-one derivatives were synthesized and studied for their bioinorganic, catalytic, and medicinal relevance (Maurya et al., 2015).
Radical Scavenging and Antioxidant Agent
- Edaravone, a derivative of pyrazolin-5-one, was identified as a potent antioxidant agent against lipid peroxidation, suggesting its use in neuroprotection (Watanabe et al., 2003).
Treatment of Neonatal Hypoxic-Ischemic Encephalopathy
- MCI-186 was used to treat ischemic-hypoxic brain damage in neonatal rats, showing significant attenuation of damage in a dose-dependent manner (Ikeda et al., 2002).
Enamine Synthesis
- 1-(n-Hexyl)-3-methyl-2-pyrazolin-5-one was acylated and used in the synthesis of enamines, demonstrating the chemical versatility of pyrazolin-5-one derivatives (Belmar et al., 2005).
Green Chemistry Applications
- Pyrano[2,3-c]pyrazoles and Pyrazolo[1,5-a]Pyrimidines were synthesized using 3-methyl-2-pyrazolin-5-ones in a solvent-free process, showcasing an environmentally friendly approach in organic synthesis (Al-Matar et al., 2010).
Charge-Transfer Interaction Studies
- Research on the charge-transfer interaction of 1-methyl-3-trifluoromethyl-2-pyrazoline-5-one with various π-acceptors contributes to understanding the complexation processes in organic chemistry, which has implications in materials science and pharmaceutical research (Adam et al., 2021).
Anticancer and Antimicrobial Potentials
- The synthesis and molecular docking study of new 1,3-oxazole clubbed pyridyl-pyrazolines, derived from pyrazolin-5-one, showed significant anticancer and antimicrobial activities, indicating their potential as therapeutics (Katariya et al., 2021).
Eigenschaften
IUPAC Name |
2-methyl-5-propyl-4H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-3-4-6-5-7(10)9(2)8-6/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RULINAPACRUGOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C(=O)C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60334378 | |
| Record name | 1-Methyl-3-n-propyl-2-pyrazolin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60334378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-n-propyl-2-pyrazolin-5-one | |
CAS RN |
31272-04-5 | |
| Record name | 2,4-Dihydro-2-methyl-5-propyl-3H-pyrazol-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31272-04-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-3-n-propyl-2-pyrazolin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60334378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The abstract mentions that fractionation could help isolate active components. Could this be useful for studying 1-Methyl-3-n-propyl-2-pyrazolin-5-one?
A2: Yes, further fractionation of the Plantago major extracts could help isolate and concentrate 1-Methyl-3-n-propyl-2-pyrazolin-5-one. [] This would allow for more targeted studies on its properties, such as potential bioactivity, without the influence of other compounds present in the crude extract. Isolation would also be crucial for conducting any structural characterization, exploring material compatibility, and investigating potential applications of this specific compound.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



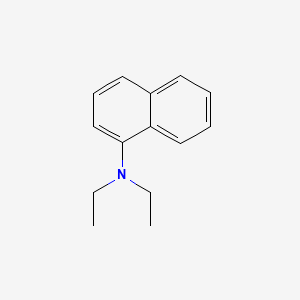
![2-Methylnaphth[1,2-d]oxazole](/img/structure/B1580899.png)


